molecular formula C7H8BrClN2 B1280929 4-Bromobenzamidine hydrochloride CAS No. 55368-42-8

4-Bromobenzamidine hydrochloride

Cat. No. B1280929
CAS RN: 55368-42-8
M. Wt: 235.51 g/mol
InChI Key: IMTHEBSPHHMJOJ-UHFFFAOYSA-N
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Patent
US05200110

Procedure details

86 g (0.32) of 4-bromobenzimidate hydrogen chloride was added to 240 cm3 of ethanol saturated with gaseous ammonia and stirred at room temperature overnight. Approximately one-half of the volume of the ethanol was distilled off and the residual solution was recrystallized to yield 57 g (0.24 mol) of 4-bromobenzamidine hydrogen chloride.
Name
4-bromobenzimidate hydrogen chloride
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[Br:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](=[NH:9])O)=[CH:5][CH:4]=1.[NH3:12]>C(O)C>[ClH:1].[Br:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:12])=[NH:9])=[CH:5][CH:4]=1 |f:0.1,4.5|

Inputs

Step One
Name
4-bromobenzimidate hydrogen chloride
Quantity
86 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C(O)=N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Approximately one-half of the volume of the ethanol was distilled off
CUSTOM
Type
CUSTOM
Details
the residual solution was recrystallized

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.BrC1=CC=C(C(=N)N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.24 mol
AMOUNT: MASS 57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.